molecular formula C9H8N2O3 B112780 Methyl 2-amino-1,3-benzoxazole-5-carboxylate CAS No. 56388-02-4

Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Cat. No.: B112780
CAS No.: 56388-02-4
M. Wt: 192.17 g/mol
InChI Key: SEHSCLRSDPFRSB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a benzoxazole ring fused with a carboxylate group and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with methyl 2-bromo-3-oxobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with similar biological activities.

    2-Aminobenzoxazole: Lacks the carboxylate group but shares similar chemical properties.

    Methyl 2-amino-1,3-thiazole-5-carboxylate: A thiazole analogue with comparable reactivity.

Uniqueness

Methyl 2-amino-1,3-benzoxazole-5-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the benzoxazole ring, which enhances its reactivity and allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSCLRSDPFRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480522
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56388-02-4
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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